molecular formula C12H6Br4O B1432776 2,3',4',5-Tetrabromodiphenyl ether CAS No. 446254-39-3

2,3',4',5-Tetrabromodiphenyl ether

Cat. No.: B1432776
CAS No.: 446254-39-3
M. Wt: 485.79 g/mol
InChI Key: GHQMTYWQVJZWAR-UHFFFAOYSA-N
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Description

2,3’,4’,5-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants. These compounds are known for their ability to inhibit the ignition and spread of fire in various materials, including plastics, textiles, and electronic devices. The molecular formula of 2,3’,4’,5-Tetrabromodiphenyl ether is C12H6Br4O, and it has a molecular weight of 485.79 g/mol .

Mechanism of Action

Target of Action

2,3’,4’,5-Tetrabromodiphenyl ether, a prevalent environmental pollutant, has been demonstrated to be a serious toxicant in both humans and animals . The compound’s primary targets are the G protein-coupled estrogen receptor 1 (GPER) and protein kinase B (Akt) signal pathway .

Mode of Action

2,3’,4’,5-Tetrabromodiphenyl ether interacts with its targets, GPER and Akt, promoting the in vitro migration and invasion of cells . This interaction results in changes in the cellular environment and potentially affects early development .

Biochemical Pathways

The compound affects various biochemical pathways. Based on the four mono-hydroxylated PBDEs and two bromophenols detected, it is inferred that 2,3’,4’,5-Tetrabromodiphenyl ether is more easily transformed via hydroxylation . This transformation affects downstream effects and potentially disrupts normal cellular functions.

Result of Action

The molecular and cellular effects of 2,3’,4’,5-Tetrabromodiphenyl ether’s action are significant. The compound has been shown to disrupt eye and bone development in zebrafish larvae . Abnormal visual perception may result in the alteration of dark adaption, which could be responsible for abnormal larval locomotion .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3’,4’,5-Tetrabromodiphenyl ether. The compound strongly binds to sediments and soils due to its low water solubility and high lipophilicity . It degrades in the environment by debromination reactions, forming more toxic, lower brominated PBDE congeners .

Biochemical Analysis

Cellular Effects

Exposure to 2,3’,4’,5-Tetrabromodiphenyl ether can disrupt the development of zebrafish larvae, particularly in visual perception and bone formation . It can also cause changes in gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

The molecular mechanism of 2,3’,4’,5-Tetrabromodiphenyl ether is complex and involves interactions with various biomolecules. It can bind to certain proteins and enzymes, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of exposure to this compound .

Temporal Effects in Laboratory Settings

The effects of 2,3’,4’,5-Tetrabromodiphenyl ether can change over time in laboratory settings. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3’,4’,5-Tetrabromodiphenyl ether can vary with different dosages in animal models. High concentrations of this compound can disrupt the eye and bone development of zebrafish larvae . Toxic or adverse effects may also occur at high doses .

Metabolic Pathways

2,3’,4’,5-Tetrabromodiphenyl ether is involved in various metabolic pathways. It can interact with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

2,3’,4’,5-Tetrabromodiphenyl ether can be transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings. The reaction is usually conducted in an organic solvent such as chloroform or methanol, and the temperature is carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of 2,3’,4’,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through various techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4’,5-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Common reducing agents include sodium borohydride and zinc dust. The reaction is usually conducted in an organic solvent under mild conditions.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

2,3’,4’,5-Tetrabromodiphenyl ether has several scientific research applications, including:

Comparison with Similar Compounds

2,3’,4’,5-Tetrabromodiphenyl ether is similar to other polybrominated diphenyl ethers, such as:

  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,3’,4,4’-Tetrabromodiphenyl ether
  • 3,4,4’,5-Tetrabromodiphenyl ether

Uniqueness: 2,3’,4’,5-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical properties, reactivity, and biological effects. This specific pattern of bromination can affect its environmental persistence, bioaccumulation potential, and toxicity compared to other polybrominated diphenyl ethers .

Properties

IUPAC Name

1,2-dibromo-4-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQMTYWQVJZWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879891
Record name BDE-70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-39-3
Record name 2,3',4',5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-70
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4',5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85933AM1MB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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